Eperisone-d10 Hydrochloride Eperisone-d10 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670427
InChI: InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2;
SMILES:
Molecular Formula: C17H26ClNO
Molecular Weight: 305.9 g/mol

Eperisone-d10 Hydrochloride

CAS No.:

Cat. No.: VC16670427

Molecular Formula: C17H26ClNO

Molecular Weight: 305.9 g/mol

* For research use only. Not for human or veterinary use.

Eperisone-d10 Hydrochloride -

Specification

Molecular Formula C17H26ClNO
Molecular Weight 305.9 g/mol
IUPAC Name 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2;
Standard InChI Key GTAXGNCCEYZRII-WGXYFZCDSA-N
Isomeric SMILES [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

Eperisone-d10 Hydrochloride features a piperidinyl moiety attached to a 4-ethylphenyl group, with deuterium atoms replacing hydrogen at ten specific positions (Figure 1). The structural formula C17H16D10ClNO\text{C}_{17}\text{H}_{16}\text{D}_{10}\text{ClNO} reflects this isotopic substitution, primarily within the piperidine ring and adjacent methyl groups . The SMILES notation (O=C(C(C)CN1C([2H])([2H])...Cl) and InChI key (InChI=1S/C17H25NO.ClH...) provide precise representations of its stereochemistry .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC17H16D10ClNO\text{C}_{17}\text{H}_{16}\text{D}_{10}\text{ClNO}
Molecular Weight305.91 g/mol
CAS Number1246819-46-4
Purity>95% (HPLC)
Melting Point167°C (decomposition)

Deuterium Labeling Rationale

Deuterium incorporation at strategic positions minimizes first-pass metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo . This isotopic effect is critical for mass spectrometry-based assays, where Eperisone-d10 Hydrochloride acts as an internal standard to quantify the non-deuterated parent drug in biological matrices .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Eperisone-d10 Hydrochloride involves a multi-step process:

  • Intermediate Preparation: Deuterated piperidine derivatives are synthesized via catalytic deuteration of precursor alkenes .

  • Coupling Reactions: The deuterated piperidine is coupled with 4-ethylpropiophenone intermediates under alkaline conditions.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the final product .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Deuteration CatalystPd/C under D2\text{D}_2 atmosphere85–90%
Reaction Temperature50–60°C
Purification MethodRecrystallization (Ethanol)>95%

Analytical Validation

High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate deuterium incorporation . Stability studies indicate that the compound remains intact for 24 months when stored at -20°C under inert conditions .

Pharmacological Profile and Mechanism of Action

Central Muscle Relaxation

Eperisone-d10 Hydrochloride retains the pharmacological activity of its parent compound, acting as a centrally acting muscle relaxant. It inhibits polysynaptic reflexes in the spinal cord and suppresses γ-motor neuron activity, reducing muscle hypertonia .

Vasodilatory Effects

The compound also exhibits calcium channel-blocking properties, leading to peripheral vasodilation and improved blood flow in skeletal muscles . This dual mechanism alleviates conditions like cervical spondylosis and lumbar canal stenosis .

Table 3: Pharmacokinetic Parameters (Rat Model)

ParameterValueSource
TmaxT_{\text{max}}0.5–1.0 hours
t1/2t_{1/2}1.6–1.8 hours
AUC (0–24h)19.7–21.1 ng·hr/mL

Applications in Research and Industry

Analytical Reference Standard

Eperisone-d10 Hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Eperisone in plasma and urine, achieving picogram-level sensitivity .

Metabolic Studies

Deuterium labeling enables tracking of metabolic pathways, revealing hepatic oxidation and renal excretion as primary elimination routes .

Formulation Stability Testing

Pharmaceutical manufacturers use the compound to assess shelf-life under accelerated degradation conditions (40°C/75% RH), ensuring batch consistency .

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